molecular formula C18H13N3O B4672682 N-(cyanomethyl)-2-phenylquinoline-4-carboxamide

N-(cyanomethyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B4672682
M. Wt: 287.3 g/mol
InChI Key: XDOQTVAVGSAMAM-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyanomethyl group, a phenyl group, and a carboxamide group attached to the quinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-phenylquinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: N-(cyanomethyl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its quinoline core, coupled with the cyanomethyl and carboxamide groups, makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-phenylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-10-11-20-18(22)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOQTVAVGSAMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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